Methyl 4-[(chloromethoxy)methyl]benzoate
CAS No.: 88045-74-3
Cat. No.: VC14066756
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88045-74-3 |
|---|---|
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | methyl 4-(chloromethoxymethyl)benzoate |
| Standard InChI | InChI=1S/C10H11ClO3/c1-13-10(12)9-4-2-8(3-5-9)6-14-7-11/h2-5H,6-7H2,1H3 |
| Standard InChI Key | PXFBUXCKEXVKPJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)COCCl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl 4-[(chloromethoxy)methyl]benzoate possesses a benzene ring substituted at the para position with a methoxycarbonyl group (–COOCH₃) and a chloromethoxymethyl group (–CH₂OCH₂Cl). The IUPAC name, methyl 4-(chloromethoxymethyl)benzoate, reflects this substitution pattern . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClO₃ | |
| Molecular Weight | 214.64 g/mol | |
| XLogP3 (Partition Coefficient) | 2.7 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 35.5 Ų |
The SMILES notation (COC(=O)C1=CC=C(C=C1)COCCl) and InChIKey (PXFBUXCKEXVKPJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity in substitution and elimination reactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 4-[(chloromethoxy)methyl]benzoate likely proceeds via a two-step protocol:
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Methylation of 4-(Hydroxymethyl)benzoic Acid:
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Chlorination of the Methoxymethyl Group:
Key Intermediates
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Methyl 4-(Chloromethyl)benzoate (CAS 34040-64-7): A precursor with a chloromethyl group (–CH₂Cl) instead of chloromethoxymethyl. Properties include:
Physicochemical Properties and Stability
Reactivity
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Nucleophilic Substitution: The chloromethoxymethyl group may undergo SN2 reactions with amines or thiols.
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Oxidation: Potential oxidation of the methylene (–CH₂–) group to carbonyl under strong oxidizing conditions.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound’s bifunctional structure enables diverse derivatization:
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Ester Hydrolysis: Forms carboxylic acids for conjugation (e.g., prodrug synthesis).
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Ether Functionalization: Chlorine substitution introduces heteroatoms or aromatic rings.
| Quantity | Price (USD) | Supplier |
|---|---|---|
| 1 g | $150–$200 | Specialty Labs |
| 10 g | $1,000–$1,500 | Custom Synthesis |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral analogs.
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Biological Activity Screening: Anticancer or antimicrobial potential via high-throughput assays.
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Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis to improve yields.
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